{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone
Description
{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
[4-(benzenesulfonylmethyl)-3,5-dimethylpyrazol-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-13-17(12-25(23,24)16-8-4-3-5-9-16)14(2)21(20-13)18(22)15-7-6-10-19-11-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJYRBOMIPEDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CN=CC=C2)C)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone typically involves the heterocyclization of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with isonicotinic acid hydrazide in ethanol in the presence of a catalytic amount of aqueous HCl under microwave irradiation . This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and the optimization of yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a sulfide derivative.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
- Antibacterial Activity : Studies have shown that {3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone demonstrates significant antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis, leading to bactericidal effects .
- Antifungal Activity : The compound has also been evaluated for its antifungal properties, showing effectiveness against fungi like Candida albicans and Aspergillus niger. It interferes with fungal cell wall synthesis, resulting in cell death .
Synthesis and Characterization
The synthesis of this compound can be achieved through various chemical reactions involving pyrazole derivatives and sulfonyl reagents. The characterization techniques include NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .
Case Studies
Several studies have highlighted the potential applications of this compound in drug development:
- Antimicrobial Drug Development : A study focused on synthesizing derivatives of pyrazole compounds demonstrated that modifications to the sulfonyl group significantly enhanced antibacterial activity. The derivatives were tested against clinical isolates with promising results, indicating potential for developing new antimicrobial agents.
- Cancer Research : Research has explored the use of pyrazole derivatives in cancer therapy. The compound's ability to inhibit specific cancer cell lines suggests its role as a lead compound in anticancer drug discovery .
Mechanism of Action
The mechanism of action of {3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity . This interaction can lead to various biological effects, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A nonsteroidal anti-inflammatory drug that also contains a pyrazole ring.
Apixaban: An anticoagulant medication that is a pyrazolo[5,4-c]pyridine derivative.
Ruxolitinib: An anticancer agent that is a pyrimidine-containing pyrazole.
Uniqueness
What sets {3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone apart from similar compounds is its unique combination of a pyrazole ring with a phenylsulfonyl and pyridinyl group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone is a synthetic compound belonging to the pyrazole class, which is recognized for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, including inflammation and cancer.
The molecular formula of the compound is with a molar mass of 353.41 g/mol. The compound features a pyrazole ring substituted with a phenylsulfonyl group and a pyridinyl group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O3S |
| Molar Mass | 353.41 g/mol |
| Density | Predicted 1.26 g/cm³ |
| Boiling Point | Predicted 527.4 °C |
| pKa | 0.25 |
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various pyrazole-based compounds, demonstrating their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . Specifically, this compound has shown promise in targeting specific cancer pathways.
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory effects. The compound's structure allows it to interact with cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Studies have reported that similar compounds can reduce inflammation markers in animal models .
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various pathogens. Research has indicated that pyrazole derivatives can inhibit bacterial growth by disrupting bacterial cell wall synthesis or function . This property makes this compound a candidate for further investigation as an antimicrobial agent.
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of several pyrazole derivatives, including this compound, against breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potent anticancer activity .
- Anti-inflammatory Research : In an experimental model of arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines and improved joint swelling scores compared to controls .
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression:
- Inhibition of COX Enzymes : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
- Induction of Apoptosis : It is hypothesized that the compound activates apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
Q & A
Q. What are the key considerations for optimizing the synthesis of {3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone?
Synthesis optimization requires careful selection of reaction conditions. For pyrazole derivatives, solvent-free protocols using oxoammonium salts (e.g., 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate) enable efficient oxidative amidation of aldehydes at 55°C, yielding high purity (86%) without column chromatography . Alternatively, refluxing in xylene with chloranil as an oxidizing agent (1:1.4 molar ratio) followed by NaOH washing and recrystallization is effective for analogous sulfonylpyrazole derivatives . Temperature control (0–50°C) during diazonium salt formation and coupling steps minimizes side reactions .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1686 cm⁻¹, C=N stretch at ~1554 cm⁻¹) .
- ¹H/¹³C NMR : Resolves substituent patterns (e.g., pyrazole methyl groups at δ 2.34–2.77 ppm, aromatic protons at δ 7.30–7.63 ppm) .
- Mass Spectrometry (EI-MS or ESI-MS) : Confirms molecular weight (e.g., M+2 peak at m/z 456.20 for chlorinated analogs) and fragmentation patterns .
- Elemental Analysis : Validates purity (e.g., C, H, N percentages within ±0.5% of theoretical values) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution of the pyrazole and sulfonyl groups. For example, bond angles and torsional strain in the pyridinylmethanone moiety can be quantified to confirm regioselectivity and steric effects . High-resolution data (>1.0 Å) are critical for detecting disorder in flexible substituents like the phenylsulfonylmethyl group .
Q. How should researchers address contradictions in biological activity data across different assays?
Discrepancies in antimicrobial or anti-inflammatory activity (e.g., Gram-positive vs. Gram-negative bacterial inhibition) may arise from assay conditions (e.g., solvent polarity, pH) or cellular uptake variations. Methodological steps include:
- Dose-Response Curves : Establish IC₅₀ values under standardized conditions (e.g., serial dilution in Mueller-Hinton broth for antibacterial assays) .
- Comparative SAR Studies : Modify substituents (e.g., replacing chlorophenyl with nitro/methoxy groups) to isolate electronic or steric contributions to activity .
- Membrane Permeability Assays : Use logP calculations or Caco-2 cell models to correlate hydrophobicity with efficacy .
Q. What computational and experimental methods are used to study structure-activity relationships (SAR)?
- Molecular Docking : Predict binding interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using PyMOL or AutoDock .
- Pharmacophore Modeling : Identify essential functional groups (e.g., sulfonylmethyl as a hydrogen bond acceptor) using Schrödinger Suite .
- In Vitro Assays : Test analogs with systematic substituent variations (e.g., halogenation at the phenyl ring) to map electronic effects on enzyme inhibition .
Methodological Notes
- Crystallography : Prioritize synchrotron radiation sources for twinned or low-resolution crystals .
- Synthetic Reproducibility : Document reaction atmosphere (N₂ vs. air) and catalyst purity, as trace moisture can deactivate oxoammonium salts .
- Data Validation : Cross-reference NMR shifts with computed chemical shifts (e.g., using ACD/Labs or ChemDraw) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
